molecular formula C11H8F3N3O B10868058 1-Trifluoromethyl-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ol

1-Trifluoromethyl-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ol

Cat. No.: B10868058
M. Wt: 255.20 g/mol
InChI Key: SQPCKVYAZOFFMY-UHFFFAOYSA-N
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Description

1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a trifluoromethyl group and a triazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with quinoline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydro derivatives, and various substituted triazoloquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of quinoline.

    1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring, showing similar biological activities.

Uniqueness

1-(TRIFLUOROMETHYL)-1H,2H-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-OL is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and biological activity compared to other triazoloquinoline derivatives.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

1-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]quinolin-1-ol

InChI

InChI=1S/C11H8F3N3O/c12-10(13,14)11(18)16-15-9-6-5-7-3-1-2-4-8(7)17(9)11/h1-6,16,18H

InChI Key

SQPCKVYAZOFFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NNC(N32)(C(F)(F)F)O

Origin of Product

United States

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